molecular formula C35H52N8O20S B13388691 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0

Cat. No.: B13388691
M. Wt: 936.9 g/mol
InChI Key: QCYMOOBOFFUBHZ-UHFFFAOYSA-N
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Description

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 is a complex organic compound known for its significant biological activity. It is a member of the pneumocandin family, which are cyclic lipopeptides produced by the fungus Glarea lozoyensis. These compounds are primarily known for their antifungal properties, particularly against Candida species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 involves multiple steps, including peptide coupling reactions, protection and deprotection of functional groups, and cyclization. The process typically starts with the preparation of the individual amino acid residues, followed by their sequential coupling to form the linear peptide. The linear peptide is then cyclized to form the cyclic structure, which is crucial for its biological activity.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using the fungus Glarea lozoyensis. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and cyclization reactions.

    Biology: The compound is studied for its role in fungal cell wall synthesis and its interactions with other biomolecules.

    Medicine: It is a potent antifungal agent, particularly effective against Candida species, and is used in the development of antifungal drugs.

    Industry: The compound’s antifungal properties make it valuable in agriculture for protecting crops from fungal infections.

Mechanism of Action

The mechanism of action of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 involves inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of the compound to the active site of β-(1,3)-D-glucan synthase, preventing the polymerization of glucose units into β-(1,3)-D-glucan.

Comparison with Similar Compounds

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 is unique among similar compounds due to its specific structure and potent antifungal activity. Similar compounds include:

    Caspofungin: Another member of the echinocandin class, used as an antifungal agent.

    Micafungin: Similar to caspofungin, it inhibits β-(1,3)-D-glucan synthase and is used to treat fungal infections.

    Anidulafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features that confer high potency and selectivity for its target enzyme, making it a valuable compound in antifungal therapy.

Properties

Molecular Formula

C35H52N8O20S

Molecular Weight

936.9 g/mol

IUPAC Name

[5-[2-[18-amino-3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate

InChI

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)

InChI Key

QCYMOOBOFFUBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O

Origin of Product

United States

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